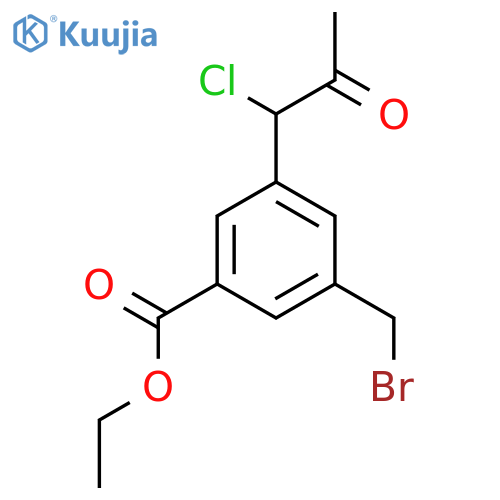Cas no 1806385-47-6 (Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate)
エチル3-(ブロモメチル)-5-(1-クロロ-2-オキソプロピル)安息香酸エステルは、有機合成において有用な中間体です。ブロモメチル基とクロロケトン基を有するため、多様な官能基変換が可能であり、医薬品や農薬の合成において重要な役割を果たします。特に、求核置換反応や環化反応に適した反応性を示し、複雑な骨格構築に利用されます。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広く対応可能です。また、結晶性が良好なため取り扱いが容易で、再結晶による精製も行いやすい特性を持っています。

1806385-47-6 structure
商品名:Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate
CAS番号:1806385-47-6
MF:C13H14BrClO3
メガワット:333.605462551117
CID:4950573
Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate
-
- インチ: 1S/C13H14BrClO3/c1-3-18-13(17)11-5-9(7-14)4-10(6-11)12(15)8(2)16/h4-6,12H,3,7H2,1-2H3
- InChIKey: ADHJSJVTNPFOSI-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C(=O)OCC)=CC(=C1)C(C(C)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 43.4
Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015014182-1g |
Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate |
1806385-47-6 | 97% | 1g |
1,490.00 USD | 2021-06-21 |
Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
1806385-47-6 (Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量